Manganese(II)acetate tetrahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

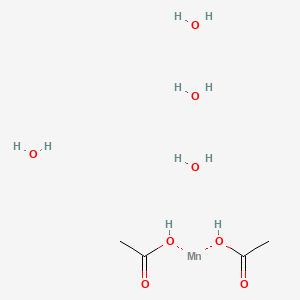

Manganese(II) acetate tetrahydrate, with the chemical formula ((\text{CH}_3\text{COO})_2\text{Mn} \cdot 4\text{H}_2\text{O}), is a light pink crystalline compound. It is commonly used in various chemical processes and industrial applications due to its solubility in water and polar solvents. This compound is often utilized as a precursor in the synthesis of other manganese-based compounds and materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Manganese(II) acetate tetrahydrate can be synthesized by reacting manganese(II,III) oxide or manganese(II) carbonate with acetic acid. The reactions are as follows:

-

From manganese(II,III) oxide: [ \text{Mn}_3\text{O}_4 + 2\text{CH}_3\text{COOH} \rightarrow \text{Mn}(\text{CH}_3\text{COO})_2 + \text{Mn}_2\text{O}_3 + \text{H}_2\text{O} ]

-

From manganese(II) carbonate: [ \text{MnCO}_3 + 2\text{CH}_3\text{COOH} \rightarrow \text{Mn}(\text{CH}_3\text{COO})_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, manganese(II) acetate tetrahydrate is produced by dissolving manganese(II) oxide or manganese(II) carbonate in acetic acid, followed by crystallization. The process is optimized to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Manganese(II) acetate tetrahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation states of manganese compounds.

Reduction: It can be reduced to manganese metal or lower oxidation state compounds.

Substitution: The acetate ligands can be substituted by other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligands like chloride ions or other carboxylates can replace acetate under appropriate conditions.

Major Products:

Oxidation: Manganese(III) acetate or manganese dioxide.

Reduction: Manganese metal or manganese(II) chloride.

Substitution: Various manganese complexes depending on the substituting ligand.

Wissenschaftliche Forschungsanwendungen

Manganese(II) acetate tetrahydrate is widely used in scientific research and industrial applications:

Chemistry: It serves as a catalyst in organic synthesis and as a precursor for the preparation of other manganese compounds.

Biology: It is used in studies involving manganese-dependent enzymes and as a nutrient in microbiological media.

Medicine: Investigated for its potential in therapeutic applications, particularly in manganese-based imaging agents.

Industry: Utilized in the production of batteries, ceramics, and as a drying agent in paints and varnishes.

Wirkmechanismus

The compound exerts its effects primarily through its ability to donate manganese ions, which participate in various biochemical and chemical processes. Manganese ions can act as cofactors for enzymes, influencing metabolic pathways and catalytic activities. In industrial applications, manganese(II) acetate tetrahydrate facilitates the formation of manganese oxides and other compounds through controlled chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Manganese(II) chloride: (\text{MnCl}_2)

Manganese(II) sulfate: (\text{MnSO}_4)

Manganese(II) nitrate: (\text{Mn(NO}_3)_2)

Comparison: Manganese(II) acetate tetrahydrate is unique due to its specific solubility properties and its ability to form stable complexes with acetate ligands. Compared to manganese(II) chloride and manganese(II) sulfate, it is less hygroscopic and offers different reactivity patterns in organic synthesis and catalysis .

Eigenschaften

IUPAC Name |

acetic acid;manganese;tetrahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Mn.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNKNJRIQJXCDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.O.O.O.O.[Mn] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16MnO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of manganese(II) acetate tetrahydrate?

A1: The molecular formula of manganese(II) acetate tetrahydrate is Mn(CH3COO)2·4H2O. Its molecular weight is 245.09 g/mol.

Q2: What spectroscopic techniques are used to characterize manganese(II) acetate tetrahydrate?

A2: Several spectroscopic techniques are used to characterize manganese(II) acetate tetrahydrate, including:

- Infrared (IR) spectroscopy: Provides information about the functional groups present in the compound. [, , , , , , , , , , , , , , ]

- X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of the compound. [, , , , , , , , , , ]

- UV-Visible spectroscopy: Provides information about the electronic transitions within the compound and can be used to study its coordination complexes. [, ]

- Electron Spin Resonance (ESR) spectroscopy: Offers insights into the electronic structure and magnetic properties of manganese complexes containing manganese(II) acetate tetrahydrate. [, ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and bonding of organic ligands coordinated to manganese in complexes derived from manganese(II) acetate tetrahydrate. []

Q3: How does freeze-drying affect the structure of manganese(II) acetate tetrahydrate?

A3: Freeze-drying manganese(II) acetate tetrahydrate leads to the loss of two water molecules, resulting in a dihydrate form. This change is confirmed by thermogravimetry (TG) and XRD data. []

Q4: How does the thermal stability of manganese(II) acetate tetrahydrate compare to that of its freeze-dried form?

A4: Freeze-dried manganese(II) acetate tetrahydrate exhibits exothermic events at lower temperatures compared to the non-freeze-dried form, indicating greater reactivity due to its increased surface area. []

Q5: What happens when manganese(II) acetate tetrahydrate is heated at different temperatures in a free atmosphere?

A5: Heating manganese(II) acetate tetrahydrate in a free atmosphere at different temperatures results in the formation of manganese oxides such as Mn2O3 and Mn3O4. The temperature and time of heat treatment influence the type of oxide formed and its crystallinity. []

Q6: What is the role of manganese(II) acetate tetrahydrate in the synthesis of vinyl sulfones?

A6: Manganese(II) acetate tetrahydrate acts as an efficient catalyst in the decarboxylative coupling of cinnamic acids with aromatic sulfinic acid sodium salts to synthesize vinyl sulfones. The reaction proceeds in dimethyl sulfoxide (DMSO) under air, without requiring a base or iodide additive. []

Q7: How is manganese(II) acetate tetrahydrate used in the preparation of manganese-doped zinc oxide nanoparticles?

A7: Manganese(II) acetate tetrahydrate serves as the source of Mn2+ ions in the synthesis of manganese-doped zinc oxide nanoparticles. Techniques such as microwave solvothermal synthesis and sol-gel methods employ manganese(II) acetate tetrahydrate for doping. [, ]

Q8: Can manganese(II) acetate tetrahydrate be used to synthesize coordination polymers?

A8: Yes, manganese(II) acetate tetrahydrate is a valuable precursor for synthesizing coordination polymers. For example, a one-dimensional coordination polymer was prepared by reacting manganese(II) acetate tetrahydrate with 5-(1,3-dioxo-4,5,6,7-tetraphenylisoindolin-2-yl)isophthalic acid in a solvent diffusion method. []

Q9: How does the concentration of polyvinylpyrrolidone (PVP) affect the formation of hexagonal SrMnO3 nanofibers using electrospinning?

A9: The concentration of PVP plays a crucial role in controlling the morphology and size of hexagonal SrMnO3 nanofibers prepared by electrospinning. Manganese(II) acetate tetrahydrate is used as a precursor in this process. []

Q10: How is manganese(II) acetate tetrahydrate used in the fabrication of heterostructured Ag@Ag1.8Mn8O16 nanocomposites?

A10: Manganese(II) acetate tetrahydrate, along with silver salts, is used as a precursor in the in situ redox reaction at room temperature to produce Ag@Ag1.8Mn8O16 nanocomposites. The molar ratio of Ag+/Mn2+ significantly influences the morphology of the resulting nanostructures. []

Q11: How does the annealing temperature affect the properties of LaMnO3 nanoparticles synthesized using manganese(II) acetate tetrahydrate?

A11: The annealing temperature significantly impacts the crystal structure, grain size, and magnetic properties of LaMnO3 nanoparticles synthesized using manganese(II) acetate tetrahydrate. Annealing at different temperatures affects the concentration of Mn3+ and Mn4+ ions, leading to variations in magnetic behavior. []

Q12: Can manganese(II) acetate tetrahydrate be used to synthesize Mn(III) complexes?

A12: Yes, manganese(II) acetate tetrahydrate can be used to prepare Mn(III) complexes. One method involves electrochemical synthesis, where Mn(III) complexes are obtained from Mn(II) precursors. []

Q13: What type of complexes can be formed using manganese(II) acetate tetrahydrate and Schiff base ligands?

A13: Manganese(II) acetate tetrahydrate reacts with various Schiff base ligands to form diverse complexes, including mononuclear, dinuclear, and trinuclear structures. The resulting complexes often exhibit interesting magnetic properties. [, , , , ]

Q14: How does the choice of ancillary ligands affect the nuclearity and structure of manganese complexes prepared from manganese(II) acetate tetrahydrate?

A14: The type and steric bulk of ancillary ligands play a crucial role in controlling the nuclearity and structure of manganese complexes. For example, by varying the N-acyl substituents on N-acylsalicylhydrazide ligands, researchers have synthesized hexanuclear, octanuclear, and decanuclear manganese metallamacrocycles. []

Q15: Can manganese(II) acetate tetrahydrate be used in the synthesis of corroles?

A15: Yes, manganese(II) acetate tetrahydrate acts as a template in a new synthesis route for corroles. The reaction of 2,2'-bisdipyrrins with manganese(II) acetate tetrahydrate in the presence of oxygen yields manganese(III) corroles, which can be further demetalated to obtain free-base corroles. []

Q16: How is manganese(II) acetate tetrahydrate applied in the fabrication of micro-supercapacitors?

A16: Manganese(II) acetate tetrahydrate, when combined with carbon black, is used to prepare carbon-manganese oxide hybrid electrodes by laser direct writing. These hybrid electrodes exhibit pseudocapacitive behavior and enhanced capacitance compared to pure carbon electrodes. []

Q17: What is the role of manganese(II) acetate tetrahydrate in the preparation of hydroxyapatite coatings for dental implants?

A17: Manganese(II) acetate tetrahydrate is used as a source of manganese in the plasma electrolytic oxidation (PEO) process to create hydroxyapatite coatings on Ti-6Al-4V alloy surfaces for dental implants. The addition of manganese affects the morphology and porosity of the resulting coatings. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one](/img/structure/B2609376.png)

![4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2609377.png)

![1-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2609378.png)

![3-[(E)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2609381.png)

![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2609382.png)

![2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide](/img/structure/B2609386.png)

![(E)-6-benzoyl-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2609388.png)

![N-[(5-Chloropyrazin-2-yl)methyl]-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B2609392.png)

![[4-(prop-2-yn-1-yloxy)phenyl]methanol](/img/structure/B2609393.png)

![2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2609398.png)